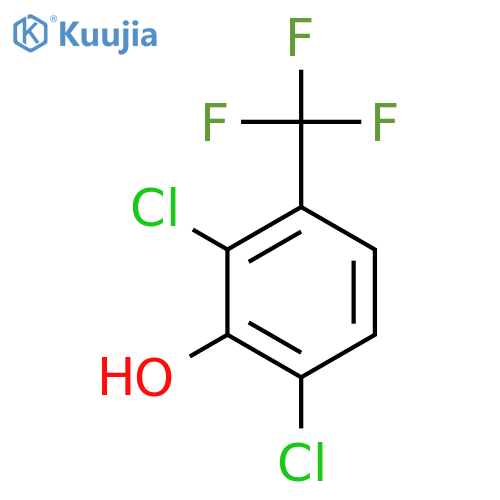Cas no 393-00-0 (2,6-Dichloro-3-(trifluoromethyl)phenol)

393-00-0 structure
商品名:2,6-Dichloro-3-(trifluoromethyl)phenol
2,6-Dichloro-3-(trifluoromethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-3-(trifluoromethyl)phenol
- 2,6-Dichloro-3-(trifluoromethyl)phenol
-
- インチ: 1S/C7H3Cl2F3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
- InChIKey: OFBUXKCICMFVDE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C(F)(F)F)Cl)O
計算された属性
- せいみつぶんしりょう: 229.9513046g/mol
- どういたいしつりょう: 229.9513046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,6-Dichloro-3-(trifluoromethyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261654-500mg |
2,6-Dichloro-3-(trifluoromethyl)phenol |
393-00-0 | 98% | 500mg |
¥2359.00 | 2024-05-15 | |
| Aaron | AR021Q4Y-5g |
2,6-Dichloro-3-(trifluoromethyl)phenol |
393-00-0 | 95% | 5g |
$1082.00 | 2025-02-17 | |
| abcr | AB574483-1g |
2,6-Dichloro-3-(trifluoromethyl)phenol; . |
393-00-0 | 1g |
€300.10 | 2024-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261654-1g |
2,6-Dichloro-3-(trifluoromethyl)phenol |
393-00-0 | 98% | 1g |
¥2724.00 | 2024-05-15 | |
| Aaron | AR021Q4Y-1g |
2,6-Dichloro-3-(trifluoromethyl)phenol |
393-00-0 | 95% | 1g |
$361.00 | 2025-02-17 | |
| abcr | AB574483-250mg |
2,6-Dichloro-3-(trifluoromethyl)phenol; . |
393-00-0 | 250mg |
€176.40 | 2024-07-20 | ||
| abcr | AB574483-5g |
2,6-Dichloro-3-(trifluoromethyl)phenol; . |
393-00-0 | 5g |
€937.60 | 2024-07-20 | ||
| abcr | AB574483-10g |
2,6-Dichloro-3-(trifluoromethyl)phenol; . |
393-00-0 | 10g |
€1554.80 | 2024-07-20 |
2,6-Dichloro-3-(trifluoromethyl)phenol 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
393-00-0 (2,6-Dichloro-3-(trifluoromethyl)phenol) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
